REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]#[N:12].[C:13]([O-:16])(=[O:15])C.[Na+].[CH2:18](O)[CH3:19]>>[C:11]([C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([C:13]([O:16][CH2:18][CH3:19])=[O:15])[CH:3]=2)[NH:7][CH:6]=1)#[N:12] |f:1.2|
|
Name
|
|
Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CNC2=CC1)C#N
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
|
Details
|
The reaction was agitated at 70° C. for 24 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was evacuated
|
Type
|
ADDITION
|
Details
|
back filled with nitrogen three times
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Type
|
TEMPERATURE
|
Details
|
was increased to 40 psi
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Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
rinsing with ethanol
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
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Type
|
ADDITION
|
Details
|
diluted with dichloromethane
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble solids
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (20-80% ethyl acetate/heptanes)
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with dichloromethane
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CNC2=CC=C(C=C12)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |